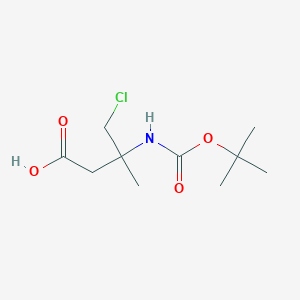

N-Boc-(+/-)-3-amino-4-chloro-3-methylbutanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

The tert-butyloxycarbonyl (Boc) group is widely used as an amine-protecting group in peptide synthesis. N-Boc-(+/-)-3-amino-4-chloro-3-methylbutanoic acid can serve as a building block for peptide assembly. Boc deprotection methods, such as those using choline chloride/p-toluenesulfonic acid deep eutectic solvents (DES), allow efficient removal of the Boc group, enabling the synthesis of complex peptides .

Amidation Reactions

This compound can participate in amidation reactions. For instance, it can be transformed into amides via direct, in situ-generated isocyanate-mediated transformations. Such reactions are applicable to the synthesis of various amides .

Green N-Boc Protection

Efficient N-Boc protection methods are crucial for amine functionalization. N-Boc-(+/-)-3-amino-4-chloro-3-methylbutanoic acid can be selectively protected using di-tert-butyl dicarbonate (Boc)₂O under ultrasound irradiation. This green and simple approach yields excellent isolated yields at room temperature .

Chemoselective Boc Protection

In catalyst and solvent-free media, this compound can undergo almost quantitative Boc protection for a wide range of aliphatic and aromatic amines, amino acids, and amino alcohols. The resulting products are confirmed by spectroscopic techniques .

Wirkmechanismus

Target of Action

The primary target of N-Boc-(+/-)-3-amino-4-chloro-3-methylbutanoic acid, also known as 3-{[(tert-butoxy)carbonyl]amino}-4-chloro-3-methylbutanoic acid, is amines . Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair . They play a crucial role in the biochemistry of all life forms .

Mode of Action

N-Boc-(+/-)-3-amino-4-chloro-3-methylbutanoic acid interacts with its targets, the amines, through a process known as N-Boc deprotection . This process involves the use of a catalyst to lower the required reaction temperature . The compound is used to protect amines in complex molecules during reactions, and can be easily removed under a variety of conditions .

Biochemical Pathways

The action of N-Boc-(+/-)-3-amino-4-chloro-3-methylbutanoic acid affects the biochemical pathways involving amines . By protecting the amines during reactions, it prevents them from reacting with other substances in the mixture . This allows for more precise control over the reactions and their outcomes .

Pharmacokinetics

The compound’s ability to protect amines suggests that it may influence the bioavailability of drugs that contain amines . By protecting these amines, the compound could potentially prevent them from being metabolized or excreted before they have had a chance to exert their therapeutic effects .

Result of Action

The molecular and cellular effects of N-Boc-(+/-)-3-amino-4-chloro-3-methylbutanoic acid’s action primarily involve the protection of amines . This can have a variety of downstream effects, depending on the specific biochemical pathways that the amines are involved in . For example, in pharmaceutical research and development, the compound’s ability to protect amines can enhance the efficiency and productivity of drug synthesis .

Action Environment

The action, efficacy, and stability of N-Boc-(+/-)-3-amino-4-chloro-3-methylbutanoic acid can be influenced by various environmental factors . For instance, the presence of a catalyst can significantly enhance the compound’s ability to protect amines . Additionally, the compound’s stability and efficacy can be affected by the solvent used in the reaction . For example, using THF as the solvent can afford high yields of a variety of aromatic and aliphatic amines .

Eigenschaften

IUPAC Name |

4-chloro-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18ClNO4/c1-9(2,3)16-8(15)12-10(4,6-11)5-7(13)14/h5-6H2,1-4H3,(H,12,15)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTAGTRVHFWPTKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(CC(=O)O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-4-[[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]methyl]pyridin-2-one](/img/structure/B2607250.png)

![5-chloro-N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2607254.png)

![2-((6-(hydroxymethyl)-9-methyl-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2607258.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[4-(3-ethyl-1,2,4-thiadiazol-5-YL)piperazin-1-YL]acetamide](/img/structure/B2607265.png)

![N-[1,4-dioxo-3-(4-phenyl-1-piperazinyl)-2-naphthalenyl]benzamide](/img/structure/B2607267.png)

![(E)-4-(Dimethylamino)-N-[1-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-quinolin-3-yl]but-2-enamide](/img/structure/B2607268.png)

![5-Fluoro-4-(4-methoxyphenyl)-6-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrimidine](/img/structure/B2607269.png)